molecular formula C19H17IN2O3S B10885780 (2Z,5E)-5-(4-hydroxy-3-iodobenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-(4-hydroxy-3-iodobenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B10885780
M. Wt: 480.3 g/mol
InChI Key: RRSXNCSSNNVYAN-VZTGFIPTSA-N
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Description

5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, an iodophenyl group, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-iodobenzaldehyde with 2-methoxyethylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with a thioamide to form the thiazolone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the iodophenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols (R-SH) or amines (R-NH2) in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and thus inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-iodoacetophenone: Similar in structure but lacks the thiazolone ring and methoxyethyl side chain.

    2-Methoxyethylamine: A simpler compound that is part of the synthetic route for the target compound.

    Thioamides: Used in the cyclization step to form the thiazolone ring.

Uniqueness

The uniqueness of 5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE lies in its complex structure, which combines multiple functional groups and rings, providing a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C19H17IN2O3S

Molecular Weight

480.3 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17IN2O3S/c1-25-10-9-22-18(24)17(12-13-7-8-16(23)15(20)11-13)26-19(22)21-14-5-3-2-4-6-14/h2-8,11-12,23H,9-10H2,1H3/b17-12+,21-19?

InChI Key

RRSXNCSSNNVYAN-VZTGFIPTSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)I)/SC1=NC3=CC=CC=C3

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=NC3=CC=CC=C3

Origin of Product

United States

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